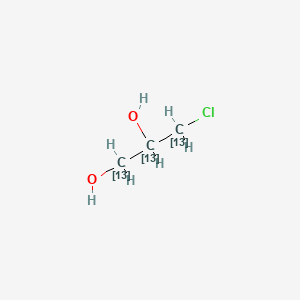

3-Chloro-1,2-propanediol-13C3

Vue d'ensemble

Description

3-Chloro-1,2-propanediol-13C3, also known as 3-Chloro-1,2-propanediol 13C3, is a stable isotope labelled metabolite of Dichloropropanols . It has a molecular formula of 13C3 H7 Cl O2 and a molecular weight of 113.52 .

Molecular Structure Analysis

The molecular structure of 3-Chloro-1,2-propanediol-13C3 is represented by the formula 13C3 H7 Cl O2 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

3-Chloro-1,2-propanediol-13C3 is a neat substance with a molecular weight of 113.52 . It is supplied as a liquid .Applications De Recherche Scientifique

Food and Food Ingredients Analysis

3-MCPD is used in the determination of its presence in a wide range of foods and food ingredients . This is done using gas chromatography with mass spectrometric detection and incorporating the use of a deuterated internal standard . The method has been validated for quantifying 3-MCPD at levels of ≥0.010 mg/kg .

Organic Synthesis Building Block

3-Chloro-1,2-propanediol is an important building block in organic synthesis . It’s used in various chemical reactions due to its unique structure and properties .

Synthesis of Linezolid

One of the stereoisomers of 3-Chloro-1,2-propanediol has been used in the synthesis of linezolid , a 1,3-oxazolidinone used against antibiotic-resistant gram-positive bacteria .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Chloro-1,2-propanediol-13C3, also known as 3-MCPD-13C3, is a chemical compound with the molecular formula 13C3H7ClO2 It is known to be a metabolite of dichloropropanols .

Mode of Action

DS-S-7G . This process involves the conversion of ®-MCH to hydroxyacetone with the liberation of chloride ions under aerobic conditions .

Biochemical Pathways

DS-S-7G suggests that it may be involved in the metabolism of halogenated compounds .

Pharmacokinetics

Its metabolism may involve dehalogenation, as suggested by studies on similar compounds .

Result of Action

The dehalogenation of ®-3-chloro-1,2-propanediol results in the formation of hydroxyacetone and the release of chloride ions . This suggests that 3-Chloro-1,2-propanediol-13C3 may have similar effects.

Action Environment

The dehalogenation of ®-3-chloro-1,2-propanediol occurs under aerobic conditions , suggesting that oxygen availability may influence the action of 3-Chloro-1,2-propanediol-13C3.

Propriétés

IUPAC Name |

3-chloro(1,2,3-13C3)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13CH2]Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,2-propanediol-13C3 | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/no-structure.png)

![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)